molecular formula C9H20N2O B13213492 3-Methyl-3-(morpholin-4-yl)butan-1-amine

3-Methyl-3-(morpholin-4-yl)butan-1-amine

Cat. No.: B13213492
M. Wt: 172.27 g/mol
InChI Key: HQNLRBZUKBINOC-UHFFFAOYSA-N
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Description

3-Methyl-3-(morpholin-4-yl)butan-1-amine is an organic compound with the molecular formula C9H20N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(morpholin-4-yl)butan-1-amine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 3-chloro-3-methylbutan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(morpholin-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

3-Methyl-3-(morpholin-4-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its amine functionality.

    Industry: It may be used in the production of specialty chemicals or as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(morpholin-4-yl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(morpholin-4-yl)butan-1-amine: Similar structure but with a different position of the methyl group.

    4-(Morpholin-4-yl)butan-1-amine: Lacks the methyl group, leading to different chemical properties.

Uniqueness

3-Methyl-3-(morpholin-4-yl)butan-1-amine is unique due to the specific positioning of the methyl group and the morpholine ring, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-methyl-3-morpholin-4-ylbutan-1-amine

InChI

InChI=1S/C9H20N2O/c1-9(2,3-4-10)11-5-7-12-8-6-11/h3-8,10H2,1-2H3

InChI Key

HQNLRBZUKBINOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)N1CCOCC1

Origin of Product

United States

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